N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-methoxy-N,5-dimethylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-4-5-7(12-6)8(10)9(2)11-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLYHESQCOQIEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to N-Methoxy-N,5-dimethylthiophene-2-carboxamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene Carboxamides

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles.[1] First discovered by Viktor Meyer in 1882, thiophene and its derivatives have become foundational building blocks in the development of a wide array of therapeutic agents.[1] The incorporation of a carboxamide functional group, particularly the N-methoxy-N-methylamide (Weinreb amide), further enhances the synthetic utility of these molecules, positioning them as key intermediates in the synthesis of complex ketones and other pharmacologically relevant structures.

Thiophene carboxamide derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] For example, they are being explored as selective inhibitors of enzymes like sphingomyelin synthase 2 (SMS2), a potential target for dry eye disease, and Cdc2-like kinases (Clk1/4), which are implicated in cancer.[2][3] The specific compound of interest, N-Methoxy-N,5-dimethylthiophene-2-carboxamide, combines the established thiophene-2-carboxamide core with a methyl group at the 5-position, which can influence steric and electronic properties, and a Weinreb amide, which is a versatile handle for further chemical elaboration.

Chemical Identity and Physicochemical Properties

While a dedicated entry for this compound is not found, we can deduce its key properties. The structure consists of a central thiophene ring, a carboxamide group at the 2-position, and methyl groups on the amide nitrogen and at the 5-position of the thiophene ring.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₁₁NO₂S | Calculated |

| Molecular Weight | 185.24 g/mol | Calculated |

| CAS Number | Not Assigned | - |

Analogous Compound Data:

To provide context, the properties of several structurally related compounds are listed below. This data can be used to estimate the physical and chemical characteristics of the target compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Methoxy-N-methylthiophene-2-carboxamide | 229970-94-9 | C₇H₉NO₂S | 171.22 |

| 5-Bromo-N-methoxy-N-methylthiophene-2-carboxamide | 1236066-84-4 | C₇H₈BrNO₂S | 250.11 |

| 5-Bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide | 1510071-35-8 | C₈H₁₀BrNO₂S | 264.15 |

| 2,5-Dimethylthiophene | 638-02-8 | C₆H₈S | 112.19 |

Synthesis and Mechanism

The synthesis of this compound would most logically proceed from 5-methylthiophene-2-carboxylic acid. The formation of the N-methoxy-N-methylamide (Weinreb amide) from a carboxylic acid is a robust and well-documented transformation in organic chemistry, prized for its resistance to over-addition by organometallic reagents.

A common and efficient method involves the activation of the carboxylic acid with a peptide coupling reagent, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[4][5] This approach is favored for its mild reaction conditions and high yields.[4]

Proposed Synthetic Workflow

Sources

- 1. 5-chloro-N,N-dimethylthiophene-2-carboxamide | 88777-57-5 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Structure Elucidation of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of N-Methoxy-N,5-dimethylthiophene-2-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific discovery process. We will delve into the core analytical techniques required to unambiguously confirm the molecular structure, emphasizing not just the procedural steps but the scientific rationale underpinning each experimental choice.

Introduction: The Analytical Challenge

This compound, a Weinreb amide derivative of 5-methylthiophene-2-carboxylic acid, presents a multifaceted analytical puzzle.[1] Its structure combines a substituted aromatic thiophene ring with a functional group known for its utility in organic synthesis.[1] The elucidation of its precise atomic connectivity and spatial arrangement demands a multi-pronged spectroscopic approach. This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve this goal. Each section is designed to be a self-validating system, where the data from one technique corroborates and refines the hypotheses drawn from another.

I. Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Pathway

The initial and most crucial step in structure elucidation is the determination of the molecular weight and formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.

Expected Data and Interpretation

The molecular formula of this compound is C₈H₁₁NO₂S, with a monoisotopic mass of 185.0510 Da. The HRMS analysis should yield a protonated molecular ion [M+H]⁺ at m/z 186.0583.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 186.0583 |

| [M+Na]⁺ | 208.0403 |

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides invaluable structural information. Key fragmentation pathways for this molecule would likely involve cleavage of the amide bond and fragmentation of the thiophene ring.

Visualization of the Mass Spectrometry Fragmentation Workflow

Caption: Predicted MS/MS fragmentation of this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR Experiments:

-

¹H NMR: Acquire a standard proton spectrum to identify the number of distinct proton environments and their multiplicities.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of distinct carbon environments.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings (³JHH).[2][3]

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹JCH).[4][5]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (two and three-bond) proton-carbon correlations (²JCH, ³JCH).[5]

-

Predicted ¹H and ¹³C NMR Spectral Data and Interpretation

Based on the structure of this compound, the following signals are anticipated:

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H3 | ~7.0-7.2 | d | 1H |

| H4 | ~6.7-6.9 | d | 1H |

| N-OCH₃ | ~3.7-3.9 | s | 3H |

| N-CH₃ | ~3.2-3.4 | s | 3H |

| 5-CH₃ | ~2.4-2.6 | s | 3H |

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~160-165 |

| C2 | ~135-140 |

| C5 | ~140-145 |

| C3 | ~125-130 |

| C4 | ~128-133 |

| N-OCH₃ | ~60-65 |

| N-CH₃ | ~30-35 |

| 5-CH₃ | ~15-20 |

2D NMR for Structural Confirmation

The connectivity of the molecule is pieced together using 2D NMR data.

-

COSY: A cross-peak between the signals for H3 and H4 will confirm their adjacent positions on the thiophene ring.

-

HSQC: This experiment will correlate each proton signal to its directly attached carbon atom. For example, the proton at ~7.0-7.2 ppm will show a correlation to the carbon at ~125-130 ppm.

-

HMBC: This is crucial for establishing the overall connectivity. Key expected correlations include:

-

The H3 proton to the C2, C5, and C=O carbons.

-

The 5-CH₃ protons to the C4 and C5 carbons.

-

The N-CH₃ and N-OCH₃ protons to the C=O carbon.

-

Visualization of the NMR Connectivity Workflow

Sources

An In-Depth Technical Guide to N-Methoxy-N,5-dimethylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,5-dimethylthiophene-2-carboxamide is a specialized organic compound featuring a thiophene core, a versatile scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its characterization, designed to empower researchers in its application and further development.

Chemical Identity and Properties

The fundamental chemical attributes of this compound are summarized below. These have been determined based on its chemical structure.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.24 g/mol |

| IUPAC Name | This compound |

Molecular Structure

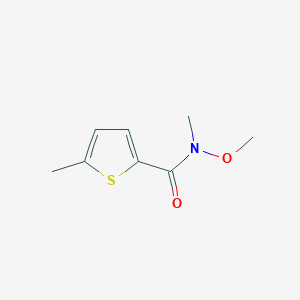

The structure of this compound, characterized by a 2,5-disubstituted thiophene ring with a Weinreb amide functional group at the 2-position and a methyl group at the 5-position, is depicted below.

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the preparation of the key intermediate, 5-methyl-2-thiophenecarboxylic acid, followed by its conversion to the target Weinreb amide.

Part 1: Synthesis of 5-Methyl-2-thiophenecarboxylic acid

This procedure outlines the synthesis of the carboxylic acid precursor from 2-acetyl-5-methylthiophene.

Experimental Protocol:

-

To a solution of 2-acetyl-5-methylthiophene (1 equivalent) in dioxane (approximately 0.1 M), add Oxone (2 equivalents) and trifluoroacetic acid (2 equivalents).

-

Heat the reaction mixture to reflux for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution.

-

Acidify the aqueous layer with 2 M hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-2-thiophenecarboxylic acid.[1]

Part 2: Synthesis of this compound (Weinreb Amide Formation)

This part details the coupling of 5-methyl-2-thiophenecarboxylic acid with N,O-dimethylhydroxylamine hydrochloride.

Experimental Protocol:

-

In a round-bottom flask, dissolve 5-methyl-2-thiophenecarboxylic acid (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.3 M.

-

To this stirred solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in one portion. Gas evolution (CO₂) should be observed.

-

Stir the reaction mixture for 45-60 minutes at room temperature.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the reaction mixture.

-

Continue stirring for 6-12 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.[2]

Caption: Synthetic workflow for this compound.

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show a singlet for the 5-methyl group protons around δ 2.5 ppm.

-

Two doublets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the two protons on the thiophene ring.

-

Two singlets in the upfield region (δ 3.3-3.8 ppm) for the N-methyl and O-methyl protons of the Weinreb amide.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the two methyl carbons are expected in the upfield region (δ 15-40 ppm).

-

Four signals in the aromatic region (δ 125-150 ppm) for the carbons of the thiophene ring.

-

A signal for the carbonyl carbon of the amide is anticipated around δ 160-165 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band for the carbonyl (C=O) stretching of the amide is expected in the range of 1630-1680 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups will appear around 2900-3100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 185, corresponding to the molecular weight of the compound.

-

Applications and Future Directions

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are valuable intermediates in organic synthesis. They are particularly useful for the preparation of ketones and aldehydes via reaction with organometallic reagents, as the resulting intermediate is stable to the reaction conditions, preventing over-addition.

The thiophene moiety is a well-known pharmacophore present in numerous approved drugs. The introduction of the Weinreb amide functionality onto a dimethylated thiophene scaffold provides a versatile building block for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science. Further research could explore the utility of this compound in the synthesis of novel kinase inhibitors, antifungal agents, or other biologically active compounds.

References

Sources

Introduction: The Versatility of the Thiophene-2-Carboxamide Scaffold

An In-Depth Technical Guide to Substituted Thiophene-2-Carboxamides: Synthesis, Structure-Activity Relationships, and Therapeutic Applications

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the development of a wide array of therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as benzene, have made it a cornerstone in drug design.[1] Among the various thiophene-containing compounds, substituted thiophene-2-carboxamides have emerged as a particularly promising class. These molecules possess a remarkable diversity of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] The versatility of this scaffold has led to the development of several marketed drugs and a multitude of compounds in various stages of preclinical and clinical development.[1][2] For instance, OSI-390 is an example of a thiophene-2-carboxamide that has been investigated as an anticancer drug, while Rivaroxaban is a well-known antithrombotic agent incorporating this moiety.[2] This guide aims to provide a comprehensive technical overview of substituted thiophene-2-carboxamides, delving into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications.

Synthetic Methodologies: Crafting the Core Scaffold

The synthesis of substituted thiophene-2-carboxamides can be approached through various routes, often starting from commercially available thiophene derivatives or building the thiophene ring from acyclic precursors. A common and straightforward method involves the amidation of a thiophene-2-carboxylic acid or its activated derivatives (e.g., acid chloride or ester) with a desired amine.

A general synthetic strategy for preparing substituted thiophene-2-carboxamides involves the cyclization of appropriate precursors to form the thiophene ring, followed by functionalization. For example, a synthetic route can involve the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base like alcoholic sodium ethoxide.[2]

Below is a generalized workflow for the synthesis and initial screening of novel thiophene-2-carboxamide derivatives.

Caption: A generalized workflow for the synthesis and biological screening of substituted thiophene-2-carboxamides.

Experimental Protocol: Synthesis of a Representative Thiophene-2-carboxamide Derivative

This protocol outlines a general procedure for the synthesis of a substituted thiophene-2-carboxamide via the coupling of thiophene-2-carbonyl chloride with a primary amine.

Materials:

-

Thiophene-2-carbonyl chloride

-

Substituted aniline (or other primary amine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Triethylamine (TEA) or Pyridine as a base

-

Saturated aqueous sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of thiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired substituted thiophene-2-carboxamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationships (SAR)

The biological activity of substituted thiophene-2-carboxamides is highly dependent on the nature and position of the substituents on both the thiophene ring and the carboxamide nitrogen. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

For instance, in a series of novel thiophene-2-carboxamide derivatives, it was found that those with a 3-amino group exhibited more potent antioxidant and antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts.[2] The presence of an electron-donating amino group is thought to increase the resonating electrons on the thiophene ring, which facilitates the trapping of peroxide radicals.[2] Furthermore, the presence of a hydroxyl group showed higher activity than a methyl group, possibly due to increased solubility.[2]

| Substituent Position | Substituent Type | Effect on Biological Activity | Reference |

| 3-position of thiophene | Amino group (-NH₂) | Increased antioxidant and antibacterial activity | [2] |

| 3-position of thiophene | Hydroxyl group (-OH) | Higher activity than methyl, possibly due to increased solubility | [2] |

| 3-position of thiophene | Methyl group (-CH₃) | Lower activity compared to amino and hydroxyl groups | [2] |

| 4-position of aryl on carboxamide | Methoxy group (-OCH₃) | Enhanced antibacterial activity against Gram-positive and some Gram-negative bacteria | [2] |

Therapeutic Applications

Substituted thiophene-2-carboxamides have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant area of research for thiophene-2-carboxamides is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[4]

-

Kinase Inhibition: Many thiophene-2-carboxamide derivatives have been identified as potent inhibitors of various protein kinases. For example, members of the PAN-90806 family of thiophene carboxamides are potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[4][5][6] Inhibition of VEGFR-2 can lead to the suppression of tumor growth by cutting off its blood supply.[5] Additionally, substituted thiophenes have been developed as inhibitors of Janus kinase 2 (JAK2), a promising target for myeloproliferative neoplasms.[7] Other kinases targeted by thiophene-2-carboxamides include c-Jun N-terminal kinase (JNK) and cdc-like kinases (Clks).[8][9]

Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene-2-carboxamide derivatives.

-

Other Anticancer Mechanisms: Besides kinase inhibition, some thiophene-2-carboxamides have been shown to induce apoptosis and disrupt redox homeostasis in cancer cells.[4] Certain derivatives have also demonstrated cytotoxic effects against various cancer cell lines, including breast, liver, and leukemia, potentially through the inhibition of protein tyrosine phosphatase 1B (PTP1B).[4][6]

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Substituted thiophene-2-carboxamides have shown considerable promise in this area.[10]

-

Antibacterial Activity: Several studies have reported the antibacterial activity of thiophene-2-carboxamides against both Gram-positive and Gram-negative bacteria.[2][11] For example, 3-amino thiophene-2-carboxamide derivatives have displayed higher antibacterial activity than their 3-hydroxy and 3-methyl counterparts.[2] Molecular docking studies have suggested that these compounds may act by inhibiting bacterial enzymes such as E. coli gyrase B.[12]

-

Antifungal Activity: Some thiophene-2-carboxamide derivatives have also exhibited antifungal properties.[13]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol describes a general method for determining the minimum inhibitory concentration (MIC) of a substituted thiophene-2-carboxamide against a bacterial strain.

Materials:

-

Substituted thiophene-2-carboxamide compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of the thiophene-2-carboxamide compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

-

Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Other Biological Activities

-

Antioxidant Activity: As mentioned earlier, certain substituted thiophene-2-carboxamides, particularly those with electron-donating groups, have demonstrated significant antioxidant properties.[2]

-

Sphingomyelin Synthase 2 (SMS2) Inhibition: A novel thiophene carboxamide derivative has been identified as a highly potent and selective inhibitor of SMS2, a potential target for the treatment of dry eye disease.[14]

-

Opioid Receptor Agonism: Benzo[b]thiophene-2-carboxamides have been discovered as novel opioid receptor agonists with potent analgesic effects and reduced side effects like constipation.

Conclusion and Future Perspectives

Substituted thiophene-2-carboxamides represent a highly versatile and valuable scaffold in medicinal chemistry. Their diverse range of biological activities, coupled with their synthetic accessibility, makes them a continuing focus of drug discovery and development efforts. Future research in this area will likely focus on the design of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic profiles. The exploration of novel therapeutic targets for this class of compounds also holds significant potential for addressing unmet medical needs. With ongoing advancements in synthetic chemistry and a deeper understanding of the molecular mechanisms underlying their biological activities, substituted thiophene-2-carboxamides are poised to make further significant contributions to the field of medicine.

References

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC - NIH. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PMC - PubMed Central. [Link]

-

Versatile thiophene 2-carboxamide derivatives. (n.d.). ResearchGate. [Link]

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (n.d.). PubMed. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. [Link]

-

Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation. (2022). PubMed. [Link]

-

Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9). (n.d.). ResearchGate. [Link]

-

Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. (2014). PubMed. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (n.d.). Taylor & Francis. [Link]

-

Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). ResearchGate. [Link]

-

Structure–activity relationship (SAR) of thiophene-thiazole and pyrimidine derivatives. (n.d.). ResearchGate. [Link]

-

5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. (2021). Semantic Scholar. [Link]

- Synthesis method of 2-thiophenecarboxaldehyde. (n.d.).

-

Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. (n.d.). PMC - NIH. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. [Link]

-

Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed. [Link]

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed. [Link]

-

Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. (n.d.). Auricle Global Society of Education and Research. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Approach to the Preliminary Biological Screening of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Rationale for Screening a Novel Thiophene Carboxamide

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] The thiophene ring is a bioisostere of the benzene ring, offering similar physicochemical properties with altered electronic distribution, which can lead to improved biological activity and pharmacokinetic profiles.[2] Thiophene carboxamides, in particular, have demonstrated a wide spectrum of biological effects, including potent anticancer, antifungal, and anti-inflammatory properties.[1][3][4] The subject of this guide, N-Methoxy-N,5-dimethylthiophene-2-carboxamide, is a novel chemical entity (NCE) that strategically combines the established thiophene core with a Weinreb amide functionality. This structural feature is not only a versatile synthetic handle but can also influence the compound's metabolic stability and target engagement.

This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive and logically tiered strategy for the preliminary biological screening of this compound. The proposed workflow is designed to efficiently assess its cytotoxic potential and elucidate its primary mechanism of action, thereby providing a solid foundation for further preclinical development.

A Multi-Tiered Screening Cascade: From Broad Cytotoxicity to Mechanistic Insights

The preliminary biological evaluation of a novel compound necessitates a systematic approach that begins with broad, high-throughput assays and progressively narrows down to more specific, mechanism-of-action studies. This tiered approach ensures a cost-effective and scientifically rigorous assessment.

Tier 1: Foundational In Vitro Profiling

The initial tier focuses on establishing the fundamental cytotoxic and metabolic properties of this compound. These assays are crucial for identifying a potential therapeutic window and ensuring the compound possesses the basic characteristics of a viable drug candidate.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3] It serves as a robust initial screen for cytotoxic effects against a panel of cancer cell lines.

Cell Line Panel:

A diverse panel of human cancer cell lines should be selected to represent various cancer types. A suggested starting panel includes:

-

A375: Malignant Melanoma

-

HT-29: Colorectal Adenocarcinoma

-

MCF-7: Breast Adenocarcinoma (estrogen receptor-positive)

-

HepG2: Hepatocellular Carcinoma

A non-cancerous cell line, such as HaCaT (human keratinocytes), should be included to assess selectivity.[1]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Example IC50 Values

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| A375 | Melanoma | 15.2 ± 1.8 | 0.8 ± 0.1 |

| HT-29 | Colorectal | 25.7 ± 2.3 | 1.2 ± 0.2 |

| MCF-7 | Breast | 32.1 ± 3.1 | 0.5 ± 0.08 |

| HepG2 | Liver | 45.8 ± 4.5 | 2.5 ± 0.4 |

| HaCaT | Normal | > 100 | 5.6 ± 0.7 |

Interpretation of Results:

The hypothetical data in the table suggests that this compound exhibits moderate, dose-dependent cytotoxicity against the tested cancer cell lines, with some selectivity over the non-cancerous cell line. This provides a rationale for proceeding to the next tier of screening.

Tier 2: Elucidating the Mode of Cell Death

Once general cytotoxicity is established, the next logical step is to determine the mechanism by which the compound induces cell death. Apoptosis, or programmed cell death, is a desirable mechanism for anticancer agents.

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.

Step-by-Step Methodology:

-

Cell Treatment: Seed a sensitive cell line (e.g., A375) in a 96-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Assay Reagent Addition: Add a luminogenic substrate for caspase-3/7 (e.g., Caspase-Glo® 3/7 Assay) to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle-treated control.

Data Presentation: Example Caspase-3/7 Activation

| Treatment | Concentration | Caspase-3/7 Activity (Fold Change) |

| Vehicle Control | - | 1.0 |

| This compound | IC50 (15.2 µM) | 3.5 ± 0.4 |

| This compound | 2x IC50 (30.4 µM) | 6.2 ± 0.7 |

| Staurosporine (Positive Control) | 1 µM | 8.5 ± 0.9 |

Interpretation of Results:

A significant, dose-dependent increase in caspase-3/7 activity would strongly suggest that this compound induces apoptosis.

Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway. The JC-1 dye is a cationic dye that accumulates in mitochondria in a potential-dependent manner.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with the compound as described for the caspase assay.

-

JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Fluorescence Measurement: Measure the red and green fluorescence using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualization of the Preliminary Screening Workflow

Caption: A tiered approach to the preliminary biological screening of a novel compound.

Tier 3: Advanced In Vitro Characterization and Preliminary In Vivo Assessment

Compounds that demonstrate promising activity in the initial tiers warrant further investigation into their effects on other cellular processes and a preliminary assessment in a living organism.

Many cytotoxic agents exert their effects by arresting the cell cycle at specific phases.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

-

DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

The ability of cancer cells to migrate is fundamental to metastasis. A wound-healing assay provides a simple method to assess the effect of a compound on cell migration.

Step-by-Step Methodology:

-

Create a Monolayer: Grow a confluent monolayer of cells in a 6-well plate.

-

Create a "Wound": Scratch the monolayer with a sterile pipette tip to create a cell-free gap.

-

Compound Treatment: Treat the cells with the compound at a non-toxic concentration (e.g., 0.5x IC50).

-

Image Acquisition: Acquire images of the wound at 0 hours and after 24-48 hours.

-

Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

Visualization of the Apoptotic Signaling Pathway

Caption: A simplified diagram of the intrinsic apoptotic pathway.

Future Directions: Preliminary In Vivo Assessment

Should this compound demonstrate a compelling in vitro profile (i.e., potent and selective cytotoxicity via a defined mechanism of action), a preliminary in vivo assessment would be the next logical step. A simple acute toxicity study in a rodent model (e.g., mice) could be conducted to determine a maximum tolerated dose (MTD). Subsequently, a pilot efficacy study in a xenograft model using a sensitive cancer cell line (e.g., A375) could provide initial proof-of-concept for its in vivo anticancer activity.

Conclusion

The preliminary biological screening of this compound requires a methodical and scientifically driven approach. The multi-tiered strategy outlined in this guide, progressing from broad cytotoxicity profiling to specific mechanistic assays, provides a robust framework for efficiently evaluating its therapeutic potential. By adhering to these principles, researchers can generate the critical data necessary to make informed decisions about the future development of this novel thiophene carboxamide.

References

- Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). [Source not explicitly named, PDF document].

-

De novo design of new chemical entities for SARS-CoV-2 using artificial intelligence. (2021). National Institutes of Health. [Link]

-

The Importance of In Vitro Assays. (2023). Visikol. [Link]

-

Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (n.d.). MDPI. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. [Link]

-

A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. (2015). ResearchGate. [Link]

-

Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. (2021). Journal of the American Chemical Society. [Link]

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). Korea Science. [Link]

-

Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. (2021). ResearchGate. [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. [Link]

-

Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). PMC. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR and Mass Spectrometry of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-Methoxy-N,5-dimethylthiophene-2-carboxamide. As a Weinreb amide derivative of a substituted thiophene, this compound holds significance for researchers in medicinal chemistry and organic synthesis, primarily as a versatile intermediate for the synthesis of ketones and other complex molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

This document moves beyond a simple listing of data. It delves into the rationale behind the predicted spectral features, drawing upon established principles of NMR and MS, and referencing analogous structures to provide a robust and scientifically grounded interpretation. For professionals in drug development, this guide aims to be a practical resource, offering not only data interpretation but also standardized protocols for data acquisition.

Molecular Structure and Key Features

This compound is characterized by a 2,5-disubstituted thiophene ring attached to a Weinreb amide functional group. This specific amide structure is known to exhibit restricted rotation around the carbonyl-nitrogen bond, which can lead to the observation of rotamers in NMR spectroscopy, a key consideration in spectral interpretation.

Figure 1: Structure of this compound.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons on the thiophene ring and the methyl groups of the substituents. The chemical shifts are influenced by the electron-donating nature of the 5-methyl group and the electron-withdrawing character of the carboxamide group.

Due to hindered rotation around the amide C-N bond, the signals for the N-methoxy and N-methyl protons may appear as broad humps or even as two distinct sets of signals at room temperature. Variable temperature NMR studies would be necessary to confirm the presence of these rotamers. At elevated temperatures, these signals would be expected to coalesce into sharp singlets.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| Thiophene-H3 | 6.9 - 7.1 | d | 3.5 - 4.0 | Aromatic Proton |

| Thiophene-H4 | 6.7 - 6.9 | d | 3.5 - 4.0 | Aromatic Proton |

| N-OCH₃ | 3.6 - 3.8 | s (or broad s) | - | Methoxy Protons |

| N-CH₃ | 3.1 - 3.3 | s (or broad s) | - | N-Methyl Protons |

| 5-CH₃ | 2.4 - 2.6 | s | - | Thiophene Methyl Protons |

Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the thiophene ring carbons are particularly diagnostic of the substitution pattern. The carbonyl carbon of the Weinreb amide is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 168 - 172 | Amide Carbonyl |

| Thiophene-C2 | 138 - 142 | Aromatic Carbon |

| Thiophene-C5 | 135 - 139 | Aromatic Carbon |

| Thiophene-C3 | 128 - 132 | Aromatic Carbon |

| Thiophene-C4 | 125 - 129 | Aromatic Carbon |

| N-OCH₃ | 60 - 62 | Methoxy Carbon |

| N-CH₃ | 32 - 35 | N-Methyl Carbon |

| 5-CH₃ | 14 - 16 | Thiophene Methyl Carbon |

Predicted Mass Spectrum and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to produce a distinct molecular ion peak. The fragmentation pattern will likely be dominated by cleavage of the amide bond, a characteristic feature of amides in mass spectrometry.[1] The primary fragmentation is anticipated to be the cleavage of the N-CO bond, leading to the formation of a stable acylium ion.[1][2]

Predicted Molecular Ion (M⁺): m/z = 185.06

Major Fragmentation Pathways:

The most probable fragmentation pathway involves the alpha-cleavage at the carbonyl group, resulting in the loss of the N-methoxy-N-methylamino radical and the formation of the 5-methylthiophene-2-carbonyl cation. This acylium ion is expected to be a prominent peak in the spectrum.

Figure 2: Predicted major fragmentation pathway for this compound.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum

| m/z | Proposed Structure | Fragmentation |

| 185 | [C₈H₁₁NO₂S]⁺˙ | Molecular Ion |

| 125 | [C₆H₅OS]⁺ | Loss of •N(CH₃)OCH₃ |

| 97 | [C₅H₅S]⁺ | Loss of CO from m/z 125 |

| 83 | [C₄H₃S]⁺ | Further fragmentation |

Experimental Protocols

To ensure the acquisition of high-quality and reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

If broad signals are observed for the N-methoxy and N-methyl groups, acquire spectra at elevated temperatures (e.g., 50°C, 75°C) to observe the coalescence of rotamer signals.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation mechanisms consistent with the observed peaks.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR and mass spectrometry data for this compound. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring high quality and consistency in experimental results.

References

[3] 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. National Center for Biotechnology Information. Available at: [Link] [4] 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv. Available at: [Link] [2] Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link] [5] A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. ResearchGate. Available at: [Link] [6] Thiophene, 2,5-dimethyl-. NIST WebBook. Available at: [Link] [7] Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link] Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. Available at: [Link] [1] Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiophene, 2,5-dimethyl- [webbook.nist.gov]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methoxy-N,5-dimethylthiophene-2-carboxamide material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling and Application of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. This guide has been compiled by synthesizing data from structurally similar compounds, including N-Methoxy-N-methylthiophene-2-carboxamide and 2,5-dimethylthiophene, as well as established principles of organic chemistry. The information provided herein should be used as a guideline for trained professionals and is not a substitute for a formal risk assessment conducted by the user.

Introduction and Chemical Identity

This compound is a specialized organic compound belonging to the class of Weinreb-Nahm amides. Its structure features a 2,5-disubstituted thiophene ring, a common scaffold in medicinal chemistry, linked to an N-methoxy-N-methylamide group. This functional group is of significant interest to synthetic chemists, particularly in the fields of pharmaceutical and agrochemical development.

The primary utility of a Weinreb-Nahm amide lies in its controlled reactivity with organometallic reagents (e.g., Grignard or organolithium reagents). Unlike more reactive acylating agents such as acid chlorides or esters, the Weinreb amide forms a stable, chelated tetrahedral intermediate that resists over-addition.[1] This intermediate collapses to the desired ketone only upon acidic workup, providing a high-yield and clean route to ketone synthesis.[1][2] This predictable reactivity makes this compound a valuable building block for the synthesis of complex molecules containing a thiophene ketone moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification

While no specific GHS classification exists for this compound, an analysis of its structural components—a substituted thiophene and an amide—allows for a presumptive hazard assessment. Thiophene-containing compounds can be irritants and may have a strong, unpleasant odor.[3] Amide-containing molecules can present various hazards, including irritation and potential toxicity.

Anticipated GHS Classification:

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5] |

Signal Word: Warning

Hazard Pictograms:

Caption: Anticipated GHS pictogram for this compound.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Physicochemical Properties

Quantitative data for the target compound is scarce. The following table includes calculated values and estimates based on structurally related compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₉H₁₃NO₂S | Calculated |

| Molecular Weight | 199.27 g/mol | Calculated |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Inferred from N-Methoxy-N-methylthiophene-2-carboxamide (Liquid)[7] and 2,5-dimethylthiophene (Liquid)[8][9] |

| Boiling Point | > 135 °C | Estimated based on 2,5-dimethylthiophene[8][9] |

| Density | ~ 1.0 g/mL | Estimated |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate). Limited solubility in water. | General property of similar organic compounds |

Safe Handling, Storage, and Disposal

Adherence to standard laboratory safety protocols is paramount when working with this compound.

Workflow for Safe Handling:

Caption: A generalized workflow for the safe laboratory handling of chemical reagents.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required.

-

Respiratory Protection: Not typically required if work is conducted within a fume hood.

-

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of the title compound from its corresponding carboxylic acid, a common method for preparing Weinreb amides.

Objective: To prepare this compound via amide coupling.

Materials:

-

5-methylthiophene-2-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

-

Amide Coupling:

-

In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C and slowly add pyridine (3.0 eq). Stir for 15-20 minutes.

-

Re-dissolve the crude acid chloride from step 1 in anhydrous DCM.

-

Slowly add the acid chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC/LC-MS analysis indicates completion.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

References

-

The Good Scents Company. 2,5-dimethyl thiophene. Available from: [Link]

-

Wikipedia. 2,5-Dimethylthiophene. Available from: [Link]

-

PubChem. 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. Available from: [Link]

-

PubChem. 2-Methoxythiophene. Available from: [Link]

-

ResearchGate. Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Available from: [Link]

- Google Patents. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.

-

Wikipedia. Weinreb ketone synthesis. Available from: [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. biosynth.com [biosynth.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. N-Methoxy-N-methylthiophene-2-carboxamide | CymitQuimica [cymitquimica.com]

- 8. 2,5-dimethyl thiophene, 638-02-8 [thegoodscentscompany.com]

- 9. 2,5-Dimethylthiophene - Wikipedia [en.wikipedia.org]

N-Methoxy-N,5-dimethylthiophene-2-carboxamide: A Scaffolding Guide for Novel Therapeutic Discovery

Abstract

The confluence of privileged scaffolds in medicinal chemistry often heralds the emergence of novel therapeutic agents with significant potential. N-Methoxy-N,5-dimethylthiophene-2-carboxamide represents such a confluence, integrating the biologically versatile thiophene-2-carboxamide core with the synthetically strategic N-methoxy-N-methylamide (Weinreb amide) functionality. While direct extensive research on this specific molecule is nascent, this in-depth technical guide serves to illuminate its potential research applications by dissecting the established significance of its constituent chemical motifs. We provide a forward-looking roadmap for its investigation in oncology, neurodegenerative diseases, and infectious diseases, complete with detailed, field-proven experimental protocols and the causal logic behind their design. This whitepaper is intended for researchers, scientists, and drug development professionals poised to explore the next frontier of small molecule therapeutics.

Introduction: Deconstructing a Molecule of High Potential

The therapeutic landscape is in constant search of chemical architectures that offer both potent biological activity and synthetic tractability. This compound is a compound of considerable interest, not for a long history of clinical application, but for the potent legacy of its chemical substructures. The thiophene ring is a sulfur-containing heterocycle, a cornerstone in a multitude of pharmacologically active compounds, prized for its unique electronic and geometric properties that facilitate diverse biological interactions.[1] Thiophene derivatives have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[2][3]

The carboxamide linkage is a bioisostere of the ester and ketone functionalities, offering improved metabolic stability and hydrogen bonding capabilities, crucial for target engagement. When combined with the thiophene core, it forms the thiophene-2-carboxamide scaffold, which has been the subject of intensive research.

The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a highly valued functional group in modern organic synthesis. Its primary utility lies in its controlled reactivity with organometallic reagents to form ketones, avoiding the over-addition that plagues reactions with other carboxylic acid derivatives.[4] This feature makes this compound an excellent intermediate for the synthesis of a diverse library of ketone-containing thiophene derivatives, exponentially expanding its potential applications.

This guide will, therefore, explore the potential of this compound from two perspectives: its intrinsic potential as a bioactive molecule and its utility as a versatile synthetic intermediate.

Potential Therapeutic Arenas and Mechanistic Hypotheses

Based on the extensive literature on thiophene-2-carboxamide derivatives, we can logically project the most promising research avenues for this compound.

Oncology

Thiophene-containing compounds have shown significant promise as anticancer agents.[2][5] Several derivatives have been reported to exhibit potent cytotoxic effects against a range of cancer cell lines, including those of the breast, liver, and central nervous system.[1]

Hypothesized Mechanism of Action: A prevalent mechanism for anticancer thiophene derivatives is the inhibition of tubulin polymerization, similar to established agents like Combretastatin A-4 (CA-4).[2] The thiophene ring, with its high aromaticity, can engage in crucial interactions within the colchicine-binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] Additionally, inhibition of protein tyrosine phosphatase 1B (PTP1B) has been identified as a potential target.[1]

Experimental Workflow for Oncological Investigation:

Caption: Workflow for investigating the anticancer potential of this compound.

Neurodegenerative Disorders

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug discovery.[6] Thiophene-based pharmacophores are emerging as promising candidates due to their ability to cross the blood-brain barrier and modulate key pathological processes, including protein aggregation, oxidative stress, and neuroinflammation.[7]

Hypothesized Mechanism of Action: Thiophene derivatives have been shown to inhibit the aggregation of amyloid-β and tau proteins, key hallmarks of Alzheimer's disease.[8] They can also act as antioxidants, mitigating the oxidative stress that contributes to neuronal damage.[9] Furthermore, some thiophene-based compounds have demonstrated affinity for cannabinoid receptors (CB2), which are implicated in neuroinflammation.[7]

Experimental Workflow for Neuroprotective Investigation:

Caption: A streamlined protocol for evaluating the neuroprotective effects of the target compound.

Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene-2-carboxamide derivatives have been reported to possess significant antibacterial and antifungal activities.[9][10]

Hypothesized Mechanism of Action: The specific mechanisms of antimicrobial action for thiophene derivatives are diverse. They can disrupt cell membrane integrity, inhibit essential enzymes, or interfere with biofilm formation. For bacteria, DNA gyrase has been identified as a potential target.[3]

Experimental Workflow for Antimicrobial Screening:

Caption: A systematic approach to characterizing the antimicrobial properties of the compound.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be approached through standard amidation procedures. A plausible synthetic route is outlined below:

Step 1: Synthesis of 5-methylthiophene-2-carboxylic acid. This can be achieved through various methods, including the carbonation of a Grignard reagent derived from 2-bromo-5-methylthiophene.

Step 2: Activation of the carboxylic acid. The 5-methylthiophene-2-carboxylic acid is converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or activated with a peptide coupling reagent like HATU or HOBt.[11]

Step 3: Amidation. The activated carboxylic acid is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or DIPEA) to yield this compound.

Protocol: Amide Coupling using HATU

-

To a solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Screening (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Leveraging the Weinreb Amide for Library Synthesis

A significant application of this compound is its role as a precursor for a library of 5-methylthiophene-2-ketones. The Weinreb amide's ability to react cleanly with Grignard and organolithium reagents to afford ketones without over-addition to the tertiary alcohol is a key advantage.[4]

Synthetic Workflow for Ketone Library Generation:

Caption: Utilizing the title compound as a scaffold for generating a diverse ketone library.

This approach allows for the rapid generation of analogs with diverse R groups (aliphatic, aromatic, heterocyclic), which can be screened for enhanced potency and selectivity across the therapeutic areas mentioned above.

Conclusion and Future Directions

This compound stands as a molecule of high potential, strategically positioned at the intersection of proven biological activity and synthetic versatility. While this guide has outlined a rational, evidence-based approach to its investigation, the journey of discovery has just begun. Future research should focus on a systematic evaluation of its efficacy in preclinical models of cancer, neurodegeneration, and infectious diseases. The synthesis and screening of a ketone library derived from this compound will be a critical step in elucidating structure-activity relationships and identifying lead candidates for further development. The inherent properties of the thiophene-2-carboxamide core, combined with the synthetic advantages of the Weinreb amide, make this compound a compelling starting point for innovative drug discovery programs.

References

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022-12-17). National Institutes of Health. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PubMed Central. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023-02-20). PubMed Central. [Link]

-

Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype. (2021-10-05). European Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024-05-04). National Institutes of Health. [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025-09-08). Taylor & Francis Online. [Link]

-

Versatile thiophene 2-carboxamide derivatives. (n.d.). ResearchGate. [Link]

-

5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. (n.d.). MDPI. [Link]

- Synthesis of 3-carbomethoxy-4,5-dimethylthiophene. (n.d.).

-

2,5-Dimethylthiophene. (n.d.). Wikipedia. [Link]

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). Korea Science. [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (n.d.). ResearchGate. [Link]

-

Synthesis of N -Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. (n.d.). ResearchGate. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. [Link]

-

2,5-dimethyl thiophene. (n.d.). The Good Scents Company. [Link]

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 5. Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of N-Methoxy-N,5-dimethylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of N-Methoxy-N,5-dimethylthiophene-2-carboxamide, a Weinreb amide derivative of significant interest as a versatile intermediate in organic synthesis. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to ensure both successful execution and a deeper understanding of the synthetic strategy.

Introduction